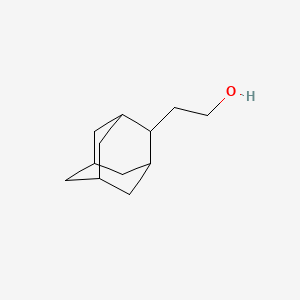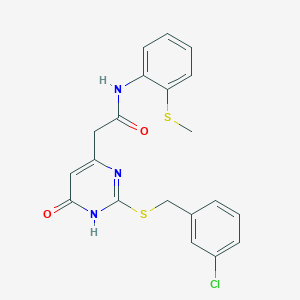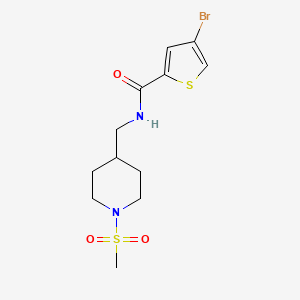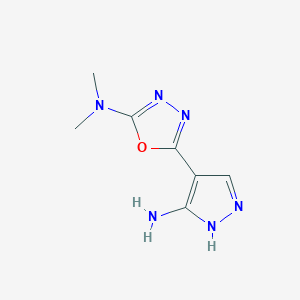
2-(2-Adamantyl)ethanol
Übersicht
Beschreibung
2-(2-Adamantyl)ethanol is an organic compound characterized by the presence of an adamantane structure, which is a tricyclic hydrocarbon with a unique diamond-like framework. This compound is notable for its stability and rigidity, making it a valuable component in various chemical and industrial applications. The adamantane moiety imparts significant thermal and oxidative stability to the compound, enhancing its utility in diverse fields.
Wissenschaftliche Forschungsanwendungen
2-(2-Adamantyl)ethanol has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
2-(2-Adamantyl)ethanol is a derivative of adamantane, a class of compounds known for their high reactivity They are known to be utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization in various chemical transformations .
Biochemical Pathways
The high reactivity of adamantane derivatives suggests that they may influence a variety of biochemical processes .
Pharmacokinetics
A study on the pharmacokinetic behavior of other adamantyl derivatives showed that they could enhance the bioavailability of certain drugs by inhibiting the p-glycoprotein efflux function . This suggests that this compound might also influence drug absorption and distribution in the body.
Result of Action
Given the high reactivity of adamantane derivatives, it is plausible that this compound could induce various chemical transformations, potentially leading to diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
For instance, they can fit into the cavities of host molecules like cyclodextrins
Cellular Effects
Adamantane derivatives have been shown to influence microtubule networks in cancer cells
Molecular Mechanism
This interaction could potentially influence the activity of biomolecules at the molecular level, including enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Adamantyl)ethanol typically involves the reduction of 2-adamantanone. One common method is the reduction of 2-adamantanone using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol. This reaction proceeds under mild conditions and yields this compound with high purity .
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic hydrogenation of 2-adamantanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. This method is scalable and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Adamantyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-(2-Adamantyl)acetaldehyde or further to 2-(2-Adamantyl)acetic acid.
Reduction: The compound can be reduced to form 2-(2-Adamantyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: 2-(2-Adamantyl)acetaldehyde, 2-(2-Adamantyl)acetic acid.
Reduction: 2-(2-Adamantyl)ethane.
Substitution: 2-(2-Adamantyl)ethyl chloride, 2-(2-Adamantyl)ethyl bromide.
Vergleich Mit ähnlichen Verbindungen
1-Adamantanol: Similar in structure but with the hydroxyl group attached to the primary carbon of the adamantane ring.
2-Adamantanone: The ketone analog of 2-(2-Adamantyl)ethanol.
2-(2-Adamantyl)acetic acid: The carboxylic acid derivative of this compound.
Uniqueness: this compound is unique due to its secondary hydroxyl group, which imparts different reactivity compared to primary alcohols like 1-adamantanol. This difference in reactivity allows for selective functionalization and the synthesis of a diverse array of derivatives .
Eigenschaften
IUPAC Name |
2-(2-adamantyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCVHZUCLVUJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-1-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2497939.png)
![3-METHYL-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B2497940.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)
![ethyl 4-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2497943.png)

![3-[(4-methylphenyl)methyl]-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2497946.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)
![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)
![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)


